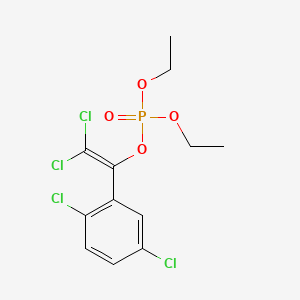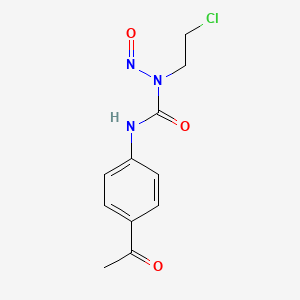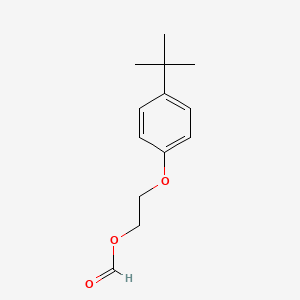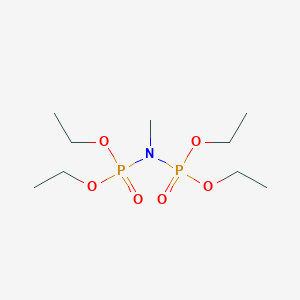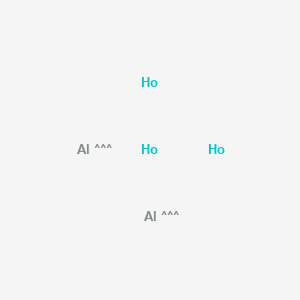
Platinum--uranium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum–uranium (1/1) is an intermetallic compound formed by the combination of platinum and uranium in a 1:1 atomic ratio This compound is part of the broader category of uranium-platinum intermetallics, which are known for their unique physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of platinum–uranium (1/1) typically involves the direct fusion of pure platinum and uranium metals. The reaction is carried out under high-temperature conditions to ensure complete alloying of the two metals. The process can be summarized as follows:
Direct Fusion: Platinum and uranium metals are weighed in stoichiometric amounts and placed in a high-temperature furnace.
Reduction Method: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods
Industrial production of platinum–uranium (1/1) involves similar high-temperature fusion techniques but on a larger scale. The process requires precise control of temperature and atmosphere to prevent contamination and ensure the purity of the final product. The use of inert gas atmospheres, such as argon, is common to prevent oxidation during the synthesis.
化学反应分析
Types of Reactions
Platinum–uranium (1/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Other metal halides or oxides under controlled conditions.
Major Products Formed
Oxidation: Uranium oxides (e.g., UO2) and platinum oxides (e.g., PtO2).
Reduction: Metallic uranium and platinum.
Substitution: New intermetallic compounds depending on the substituent metals.
科学研究应用
Platinum–uranium (1/1) has several scientific research applications:
Nuclear Technology: Due to its unique properties, it is studied for potential use in nuclear reactors and as a material for nuclear fuel cladding.
Materials Science: The compound’s high melting point and stability make it a candidate for high-temperature applications and advanced materials research.
Biomedical Research: While not as common, the compound’s unique properties may be explored for specialized biomedical applications, particularly in radiation therapy.
作用机制
The mechanism by which platinum–uranium (1/1) exerts its effects is primarily related to its physical and chemical stability. The compound’s high melting point and resistance to oxidation make it suitable for high-temperature applications. In nuclear technology, its ability to withstand radiation damage and maintain structural integrity is crucial. The interaction between platinum and uranium atoms at the molecular level contributes to the compound’s unique properties, such as enhanced catalytic activity and stability .
相似化合物的比较
Similar Compounds
Platinum–uranium (3/1): Another intermetallic compound with a different stoichiometric ratio, known for its superconducting properties at low temperatures.
Platinum–ruthenium: An intermetallic compound with similar catalytic properties but different structural characteristics.
Platinum–iridium: Known for its high corrosion resistance and use in high-precision applications.
Uniqueness
Platinum–uranium (1/1) is unique due to its specific atomic ratio, which imparts distinct physical and chemical properties.
属性
CAS 编号 |
12535-18-1 |
|---|---|
分子式 |
PtU |
分子量 |
433.11 g/mol |
IUPAC 名称 |
platinum;uranium |
InChI |
InChI=1S/Pt.U |
InChI 键 |
CISBBXZTPYOKKX-UHFFFAOYSA-N |
规范 SMILES |
[Pt].[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
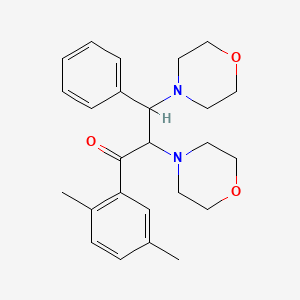
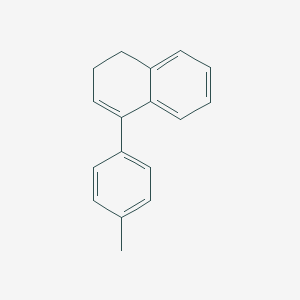

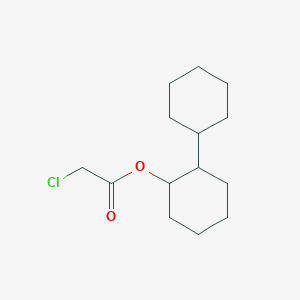
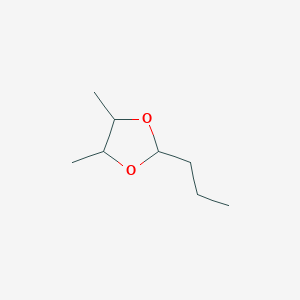
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)

